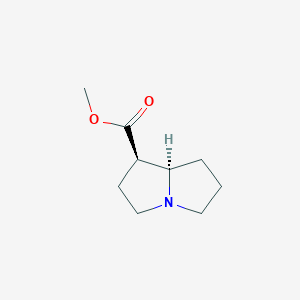

Methyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate

Descripción general

Descripción

Methyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate (MHC) is an organic compound belonging to the class of pyrrolizines. It is a white, crystalline solid which is insoluble in water. MHC is a cyclic, nitrogen-containing heterocycle and is used in several scientific and medical applications.

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Chrysin exhibits potent anti-cancer effects. Studies have shown that it stimulates apoptosis (programmed cell death) in various human cells and rat models. Additionally, it inhibits tumor growth and neoplasticity. By inducing cytotoxic effects, Chrysin selectively targets cancer cells while sparing normal cells. Due to its safety profile, it can be considered as an adjuvant alongside chemotherapeutic agents in cancer treatment .

Neuroprotective Potential

Chrysin has demonstrated neuroprotective properties. It has been investigated for its antidepressant effects in mice and its antiepileptic effects due to its interaction with benzodiazepine receptors .

Anti-Inflammatory Effects

Chrysin suppresses pro-inflammatory cytokine expression and histamine release. It downregulates nuclear factor kappa B (NF-kB), cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS). These actions contribute to its anti-inflammatory activity .

Antioxidant Properties

As a polyphenol found in honey, Chrysin exhibits antioxidant effects. It helps combat oxidative stress and may contribute to overall health and disease prevention .

Enhanced Drug Delivery

Chrysin-loaded nanoemulsions and nanoparticle formulations enhance the cellular uptake of Chrysin. These delivery systems improve its bioavailability and efficacy in cancer cells .

Gastrointestinal Function

While less explored, Chrysin may impact gastrointestinal functions. Some studies suggest interactions between Chrysin and GI receptors, potentially influencing absorption, secretion, and motility .

Mecanismo De Acción

Target of Action

Chrysin A, also known as Methyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate, is a flavonoid that has been shown to exert several beneficial pharmacological activities It has been shown to modulate signaling pathways involved in apoptosis, oxidative stress, and inflammation .

Mode of Action

Chrysin A interacts with its targets to exert anti-cancer, anti-viral, anti-diabetic, neuroprotective, cardioprotective, hepatoprotective, and renoprotective effects . It has been shown to stimulate apoptosis in a wide range of human cells and rats . Chrysin A is also an important factor in inhibiting tumor growth and neoplasticity . It inhibits the growth and proliferation of cancer cells by inducing cytotoxic effects .

Biochemical Pathways

Chrysin A affects several biochemical pathways. It has been shown to reduce neurodegeneration by inhibiting the extrinsic, intrinsic, and executionary pathways of apoptosis, and attenuating the expression of TNF-α, caspase-3/8, and oxidative stress . In cancer cells, Chrysin A causes amplified proline dehydrogenase/proline oxidase and the proline metabolism, therefore, a reduction in proline concentration, prolidase activity, and collagen biosynthesis .

Pharmacokinetics

The pharmacokinetics of Chrysin A have been studied, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties. Chrysin A has been predicted to be a ligand with high absorption and lipophilicity with 84.6% absorption compared to metformin (78.3%) .

Result of Action

The molecular and cellular effects of Chrysin A’s action are diverse. It has been shown to have anticancer effects by stimulating apoptosis in a wide range of human cells and rats . It also inhibits the growth and proliferation of cancer cells by inducing cytotoxic effects . In addition, it has neuroprotective effects and can reduce neurodegeneration .

Action Environment

The action, efficacy, and stability of Chrysin A can be influenced by various environmental factors. Traditional sources of Chrysin A involve extracting honey from plants, which is non-scalable, unsustainable, and depends on several factors, including geography, climatic conditions, and the season . Therefore, more sustainable methods such as microbial production have been explored .

Propiedades

IUPAC Name |

methyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWZLIYRMYFCIH-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN2C1CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCN2[C@@H]1CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

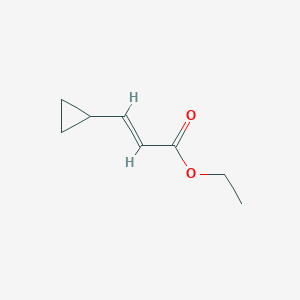

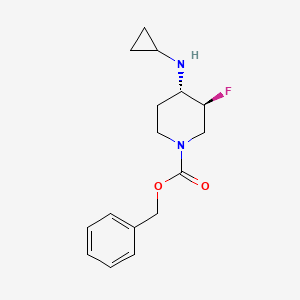

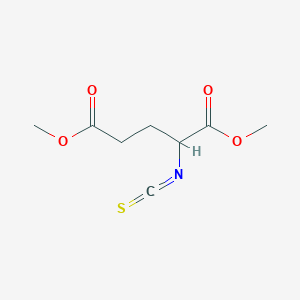

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B3034703.png)

![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate](/img/structure/B3034705.png)

![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3034710.png)

![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)

![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)

![2',4',5'-Trimethoxy-2'',2''-dimethylpyrano[5'',6'':6,7]isoflavone](/img/structure/B3034718.png)

![2-[3-[2-[4-Amino-2-(methylsulfinyl)phenyl]diazene-1-yl]phenylsulfonyl]ethanol](/img/structure/B3034720.png)

![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/structure/B3034726.png)